6-(4-Chloro-2-methylphenyl)pyridin-3-ol
Description
Significance of Pyridinol Scaffolds in Organic Chemistry
Pyridinol scaffolds, characterized by a pyridine (B92270) ring bearing a hydroxyl group, are of profound importance in organic chemistry. The nitrogen atom in the ring imparts basicity and the ability to form hydrogen bonds, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and a nucleophile or a leaving group upon activation. This duality of function makes pyridinols valuable building blocks in the synthesis of more complex molecules. They are key components in the development of ligands for catalysis, functional materials, and are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.
Academic and Research Context of Aryl-Substituted Pyridines and Pyridinols
The introduction of an aryl (aromatic) substituent onto the pyridine or pyridinol ring dramatically expands the chemical space and potential applications of these molecules. Aryl-substituted pyridines are integral to numerous pharmaceuticals and agrochemicals. The aryl group can influence the electronic properties of the pyridine ring, modulate lipophilicity, and provide additional sites for molecular interactions. Research in this area is extensive, with a continuous drive to develop novel synthetic methodologies for their preparation, including various cross-coupling reactions. These efforts aim to create diverse libraries of aryl-substituted pyridines and pyridinols for screening in drug discovery and other applications. Patents for 3-substituted-6-aryl pyridines indicate their potential as ligands for cellular receptors. google.com
Overview of the Target Compound, 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, within Current Chemical Research
A comprehensive search of the scientific literature and chemical databases reveals a notable absence of specific research dedicated to This compound . While numerous studies focus on related pyridinol and arylpyridine structures, this particular combination of a 4-chloro-2-methylphenyl group at the 6-position of a 3-pyridinol ring does not appear to be a widely studied compound.
This lack of available data prevents a detailed discussion of its synthesis, properties, and specific research applications. It is plausible that the compound is a novel chemical entity that has not yet been synthesized or characterized, or that it has been synthesized in a proprietary context that is not publicly disclosed. The following table highlights the absence of specific data for the target compound in contrast to the general information available for its structural class.
| Property | 6-Aryl-3-Pyridinol Class (General) | This compound (Specific) |
| Synthesis Methods | Various cross-coupling reactions, cyclization reactions. | No specific methods found in the literature. |
| Physical Properties | Varies widely based on substituents. | Data not available. |
| Chemical Properties | Reactivity of both the pyridine ring and the hydroxyl group. | Data not available. |
| Research Applications | Investigated for various biological activities. | No specific applications found in the literature. |
Given the interest in the broader 6-aryl-3-pyridinol class, the synthesis and characterization of This compound could represent a valuable contribution to the field of heterocyclic chemistry. Future research would be necessary to elucidate its properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chloro-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-6-9(13)2-4-11(8)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHTXXOSMUVYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692593 | |
| Record name | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-30-0 | |
| Record name | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 4 Chloro 2 Methylphenyl Pyridin 3 Ol and Analogous Systems
Retrosynthetic Disconnection Strategies for the 6-Aryl-3-Pyridinol Moiety
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. For the 6-aryl-3-pyridinol moiety, several disconnection strategies can be envisioned, primarily focusing on the formation of the pyridine (B92270) ring.
One common approach involves disconnecting the bonds adjacent to the nitrogen atom. This leads to precursors that can form the pyridine ring through condensation reactions. For instance, a primary disconnection can be made between the nitrogen and its adjacent carbon atoms, suggesting precursors like ammonia (B1221849) or an ammonia equivalent and a 1,5-dicarbonyl compound.
Another strategy focuses on building the pyridine ring from acyclic precursors through cycloaddition or cyclization reactions. This might involve disconnecting two of the carbon-carbon bonds within the ring, leading to synthons that can be assembled in a convergent manner. For example, a [4+2] cycloaddition approach would suggest a diene and a dienophile as precursors.
The presence of the aryl group at the 6-position and the hydroxyl group at the 3-position guides the specific choice of disconnections. The bond between the pyridine ring and the aryl group can also be a point of disconnection, suggesting a cross-coupling reaction as a key step in the synthesis.
Ultimately, the choice of the retrosynthetic pathway depends on the availability of starting materials, the efficiency of the individual reactions, and the desired substitution pattern on the final molecule. A visual representation of potential retrosynthetic disconnections is provided in the table below.
| Disconnection Strategy | Precursor Synthons | Corresponding Forward Reaction |
| C-N Bond Disconnections | 1,5-Dicarbonyl compound and Ammonia | Condensation/Cyclization |
| C-C Bond Disconnections | α,β-Unsaturated carbonyl, Ketone, and Ammonia | Multi-component reactions (e.g., Hantzsch) |
| C-C (Aryl-Pyridyl) Bond Disconnection | Substituted pyridine and an Arylboronic acid | Suzuki Coupling |
Classical and Modern Approaches to Substituted Pyridine Synthesis
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. nih.gov These can be broadly categorized into classical named reactions and more modern catalytic approaches. The following sections detail several key methods and their potential application in the synthesis of 6-(4-chloro-2-methylphenyl)pyridin-3-ol.
Hantzsch Dihydropyridine (B1217469)/Pyridine Synthesis
The Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comwikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. alfa-chemistry.comorganic-chemistry.org
The mechanism proceeds through several key steps:
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound. alfa-chemistry.com
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine. alfa-chemistry.com
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound.
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring. alfa-chemistry.com
Oxidation: Aromatization to the pyridine ring is achieved using an oxidizing agent such as nitric acid, ferric chloride, or manganese dioxide. wikipedia.org
For the synthesis of this compound, a modified Hantzsch approach could be envisioned. However, the classical Hantzsch synthesis typically yields symmetrically substituted pyridines at the 2- and 6-positions. nih.gov To achieve the desired unsymmetrical substitution, modifications to the standard procedure would be necessary, potentially by using two different carbonyl components or a pre-formed enamine.
Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia. youtube.comwikipedia.org This method is particularly useful for the industrial production of simple, substituted pyridines. wikipedia.org The reactions are often carried out in the gas phase at high temperatures over a solid-acid catalyst like alumina (B75360) or silica. wikipedia.org
The mechanism of the Chichibabin synthesis is complex and involves a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to the cyclization and aromatization of the pyridine ring. wikipedia.org
While versatile for simple pyridines, the high temperatures and potential for side reactions and complex product mixtures can be a drawback for the synthesis of highly functionalized and specifically substituted pyridines like this compound. The regioselectivity can be difficult to control, which is a significant challenge for this specific target molecule.
Bonnemann Cyclization
The Bonnemann cyclization is a [2+2+2] cycloaddition reaction that forms a pyridine ring from a nitrile and two molecules of an alkyne. ijpsonline.com This reaction is typically catalyzed by cobalt complexes, such as CpCo(COD). The process involves the formation of a cobaltacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring.
This method is highly efficient for the synthesis of a variety of substituted pyridines. ijpsonline.com For the target molecule, one could theoretically use 4-chloro-2-methylbenzonitrile (B1345701) and a suitably functionalized alkyne that would lead to the 3-hydroxy substituent. However, controlling the regioselectivity of the alkyne addition and the subsequent functional group manipulations to install the hydroxyl group can be challenging.
Krohnke Pyridine Synthesis
The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgresearchgate.net This method is known for its ability to produce highly functionalized pyridines. wikipedia.org
The mechanism begins with the formation of a Michael adduct between the enolate of the α-pyridinium methyl ketone and the α,β-unsaturated ketone. wikipedia.org This is followed by the addition of ammonia, cyclization, and elimination of a pyridinium (B92312) cation and water to yield the final pyridine product. wikipedia.org
This method offers a good degree of flexibility in the substitution pattern of the resulting pyridine. To synthesize this compound, one could potentially use a pyridinium salt derived from a ketone bearing the 4-chloro-2-methylphenyl group and an α,β-unsaturated carbonyl compound that would lead to the 3-hydroxy substituent. The reaction conditions are generally mild, making it an attractive option for complex molecules.
| Synthesis Method | Key Reactants | General Product | Applicability to Target Compound |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Symmetrically substituted pyridines | Low, requires significant modification for unsymmetrical product. |
| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Simple substituted pyridines | Low, harsh conditions and lack of regioselectivity. |
| Bonnemann Cyclization | Nitrile, Alkyne (2 equiv.), Cobalt catalyst | Substituted pyridines | Moderate, challenges in regioselectivity and functional group introduction. |
| Krohnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia | Highly functionalized pyridines | High, offers good control over substituent placement. |
| Gattermann-Skita Synthesis | Malonate ester, Dichloromethylamine (B1213824) | Pyridine-3-carboxylic acid derivatives | Moderate, requires subsequent conversion of the carboxyl group. |
Gattermann-Skita Synthesis
The Gattermann-Skita synthesis involves the reaction of a malonate ester with dichloromethylamine. ijpsonline.com This reaction typically leads to the formation of a pyridine-3-carboxylic acid derivative. The mechanism involves the initial formation of an enamine from the malonate ester, followed by reaction with dichloromethylamine and subsequent cyclization and aromatization.
Strategies for Construction of the Pyridin-3-ol Core
The pyridin-3-ol framework is a key structural motif that can be assembled through various synthetic strategies. These methods generally involve either building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.
The de novo synthesis of pyridine rings from acyclic precursors is a foundational strategy in heterocyclic chemistry. Many of these methods utilize the reaction between carbonyl compounds and a nitrogen source, such as ammonia or its equivalents, to construct the heterocyclic core.
One of the most classic methods is the Hantzsch Pyridine Synthesis . researchgate.netbaranlab.org This reaction typically involves the condensation of two equivalents of a β-dicarbonyl compound with an aldehyde and ammonia (or ammonium acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net Variations of this method can be employed to create unsymmetrically substituted pyridines. baranlab.org
Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) in the presence of air. This metal-free method provides a convenient route to asymmetrically substituted 2,6-diarylpyridines. organic-chemistry.org Furthermore, multicomponent reactions offer an efficient pathway to highly functionalized pyridines. For instance, a one-pot, four-component reaction of ethyl cyanoacetate, an acetophenone (B1666503) derivative, an aromatic aldehyde, and ammonium acetate can yield 3-cyano-2-pyridones, which are tautomers of hydroxypyridines. researchgate.netyoutube.com
The general mechanism for these cyclization reactions involves initial condensation reactions to form enamine and enone intermediates, followed by a Michael addition, cyclization, and subsequent dehydration and aromatization to furnish the pyridine ring.
| Cyclization Strategy | Key Reactants | Product Type | Reference |
| Hantzsch Synthesis | β-Dicarbonyl compound, Aldehyde, Ammonia | Symmetrical 1,4-Dihydropyridines (then oxidized) | researchgate.netbaranlab.org |
| Unsaturated Ketone Cyclization | α,β,γ,δ-Unsaturated Ketone, Ammonium Formate | Asymmetrical 2,6-Diarylpyridines | organic-chemistry.org |
| Four-Component Reaction | Ethyl Cyanoacetate, Acetophenone, Aldehyde, Ammonium Acetate | 3-Cyano-2-pyridones | researchgate.net |
Introducing a hydroxyl group at the C3 position of a pre-formed pyridine ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle, which typically direct electrophilic attack to other positions. nih.govnovartis.com However, modern synthetic methods have been developed to achieve this transformation with high regioselectivity.
A notable and efficient method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides . nih.govnovartis.com In this process, the readily accessible pyridine N-oxide is irradiated with UV light (e.g., 254 nm), leading to the formation of a reactive oxaziridine (B8769555) intermediate. nih.govresearchgate.net This intermediate can undergo further rearrangement to a highly strained epoxide, which, upon acid-promoted ring opening, yields the desired C3-hydroxypyridine (pyridin-3-ol) along with other regioisomers. nih.govresearchgate.net This metal-free transformation is valued for its operational simplicity and its tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. novartis.com
While direct C-H hydroxylation of pyridines is difficult, the N-oxide strategy effectively circumvents the regioselectivity problem posed by the pyridine ring's natural reactivity. researchgate.net Other specialized methods, such as enzymatic hydroxylations, have also been explored for introducing hydroxyl groups onto pyridine rings, although these may exhibit different regioselectivities (e.g., C2 hydroxylation). nih.gov
The pyridinol functionality can also be generated from various pyridine-based precursors through functional group interconversion. This approach is particularly useful when a suitable substituted pyridine is already available.
As discussed previously, pyridine N-oxides serve as excellent precursors for pyridin-3-ols via a photochemical rearrangement pathway. nih.govnovartis.com This transformation represents a formal C-H hydroxylation at the C3 position. The process begins with the oxidation of the pyridine nitrogen to form the N-oxide, a stable and easily handled intermediate. The subsequent photochemical step triggers the valence isomerization that ultimately delivers the hydroxyl group to the C3 position. nih.gov
Another conceptual approach involves the conversion of other functional groups at the C3 position into a hydroxyl group. For example, a 3-aminopyridine (B143674) could potentially be converted to a pyridin-3-ol via a diazotization reaction followed by hydrolysis, analogous to the conversion of anilines to phenols. Similarly, a 3-halopyridine might undergo nucleophilic aromatic substitution with a hydroxide (B78521) source, although the conditions required for such a reaction on an electron-rich pyridine ring can be harsh. The pyridinol moiety can also be protected or converted into a more reactive leaving group, such as a triflate or nonaflate, to facilitate other transformations, demonstrating the versatile chemistry of the hydroxyl group on the pyridine ring. chim.it
Methodologies for Introducing the 4-Chloro-2-methylphenyl Moiety
The installation of the 4-chloro-2-methylphenyl group at the C6 position of the pyridin-3-ol core is most effectively achieved using carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C bonds. eie.grrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. eie.grnih.govrsc.org
For the synthesis of this compound, the general strategy involves coupling a 6-halopyridin-3-ol derivative (where the halide is typically Br or I) with an organometallic reagent derived from 4-chloro-2-methyltoluene. Alternatively, a 6-(organometallic)-pyridin-3-ol derivative could be coupled with 1-bromo-4-chloro-2-methylbenzene. The choice of reaction partners depends on the availability of starting materials and the stability of the intermediates.
Among the various cross-coupling reactions, palladium-catalyzed methods are the most extensively developed and widely used for the synthesis of biaryl and heteroaryl-aryl compounds. eie.grnih.gov
The Negishi Cross-Coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and generally proceeds under mild conditions. orgsyn.org In the context of synthesizing the target molecule, (4-chloro-2-methylphenyl)zinc chloride could be prepared and coupled with a protected 6-bromopyridin-3-ol using a palladium catalyst such as Pd(PPh₃)₄.
The Suzuki-Miyaura Cross-Coupling reaction is arguably one of the most popular C-C bond-forming reactions due to its mild conditions, the commercial availability and stability of the organoboron reagents (boronic acids and esters), and the low toxicity of the byproducts. tcichemicals.comnih.gov The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. tcichemicals.comrsc.org This method is widely applied in the synthesis of pharmaceuticals and complex molecules. researchgate.net The synthesis of this compound via this method would typically involve the reaction of (4-chloro-2-methylphenyl)boronic acid with a protected 6-bromo- or 6-chloropyridin-3-ol. The reaction is catalyzed by a palladium source [e.g., Pd(OAc)₂, PdCl₂(dppf)] and a suitable ligand, with a base (e.g., Na₂CO₃, K₃PO₄) being essential for the transmetalation step. nih.gov
| Cross-Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Typical Catalyst/Base | Reference |
| Negishi Coupling | (4-Chloro-2-methylphenyl)zinc halide | 6-Halo-pyridin-3-ol derivative | Pd(PPh₃)₄ or other Pd(0)/Ni(0) complexes | wikipedia.orgorgsyn.org |
| Suzuki-Miyaura Coupling | (4-Chloro-2-methylphenyl)boronic acid | 6-Halo-pyridin-3-ol derivative | Pd(OAc)₂ or PdCl₂(dppf) / Na₂CO₃, K₃PO₄, Cs₂CO₃ | tcichemicals.comnih.govresearchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
Nickel-Catalyzed Reductive Cross-Coupling
Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for forging C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds, particularly by coupling two electrophilic partners. researchgate.net This approach avoids the need for pre-formed, often sensitive, organometallic reagents. In the context of synthesizing 6-arylpyridines, this reaction would typically involve the coupling of a 6-halopyridine derivative with an aryl halide. A metallic reductant, such as manganese (Mn) or zinc (Zn), is used to facilitate the catalytic cycle.
The general mechanism involves the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the more reactive electrophile (typically the aryl halide). The resulting arylnickel(II) intermediate can then react with the second electrophile (the halopyridine) through a complex pathway, ultimately leading to reductive elimination of the desired biaryl product and regeneration of the Ni(0) catalyst. The reaction's efficiency and selectivity can be highly dependent on the choice of ligand, reductant, and additives. nih.govresearchgate.net For instance, an electrochemically driven, nickel-catalyzed cross-electrophile coupling reaction of alkylpyridinium salts and aryl halides has been reported, showcasing the versatility of this approach for functionalizing pyridine rings. chemrxiv.org
Table 1: Representative Conditions for Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Halides
| Ni Catalyst | Ligand | Reductant | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|---|
| NiBr₂·glyme | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) | Mn powder | DMA | 80 | Effective for coupling aryl halides with alkyl tosylates on isoquinolone scaffolds. nih.gov |
| NiBr₂(DME) | Bioxazoline derivative | Mn powder | DMA | 80 | Used for asymmetric coupling of (hetero)aryl iodides and benzylic chlorides. researchgate.net |
| NiBr₂(DME) | 4,4'-Dimethoxy-2,2'-bipyridine | Electrochemical | DMA | 80 | Coupling of alkylpyridinium salts with aryl halides. chemrxiv.org |
Copper-Catalyzed Transformations
Copper catalysis offers a more economical alternative to palladium for cross-coupling reactions. The Ullmann reaction, one of the earliest examples of metal-mediated C-C bond formation, traditionally used copper. Modern copper-catalyzed transformations, such as Chan-Lam coupling, are widely used for C-N and C-O bond formation. researchgate.net While less common than palladium for C-C coupling, copper-based systems can effectively catalyze the arylation of heteroaromatics.
For the synthesis of 6-arylpyridin-3-ols, a copper-catalyzed coupling would likely involve a 6-halopyridin-3-ol derivative and an arylboronic acid or ester. These reactions often require a ligand, such as a phenanthroline or a diamine, to stabilize the copper catalyst and facilitate the transmetalation and reductive elimination steps. The choice of base and solvent is also critical for achieving high yields.
Table 2: General Parameters for Copper-Catalyzed Cross-Coupling Reactions
| Cu Source | Ligand | Aryl Source | Base | Solvent | Typical Application |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline (B135089) | Arylboronic acid | K₂CO₃ | DMF | C-N cross-coupling of aryl halides. researchgate.net |
| Cu(OAc)₂ | Pyridine | Arylboronic acid | Et₃N | CH₂Cl₂ | Chan-Lam C-O and C-N coupling. |
C-H Activation and Arylation Strategies
Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials. In this approach, a C-H bond on the pyridine ring is directly converted into a C-C bond with the aryl partner.
Photoredox-Induced Arylation Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. In the context of C-H arylation, a photosensitizer, typically a ruthenium or iridium complex, absorbs light and initiates a single-electron transfer (SET) process.
A Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been successfully applied to convert 6-phenylpyridin-2-ylpyrimidine substrates into their arylated derivatives. researchgate.netrsc.org This method uses an aryl diazonium salt as the aryl source and is triggered by LED light. rsc.org The proposed mechanism involves the generation of an aryl radical from the diazonium salt via reduction by the excited-state photocatalyst. This aryl radical then adds to the pyridine ring. The resulting radical intermediate is subsequently oxidized and deprotonated, often with the assistance of a co-catalyst like palladium, to yield the final arylated product. researchgate.netrsc.org
Table 3: Conditions for LED-Induced Ru-Photoredox Pd-Catalyzed C-H Arylation
| Pd Catalyst | Photocatalyst | Aryl Source | Solvent | Light Source | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Ru(bpy)₃(PF₆)₂ | ArN₂BF₄ | MeCN | Blue LED | rsc.org |
Palladium-Catalyzed Electrophilic C-H Alkenylation/Arylation
Palladium catalysis is the most established method for direct C-H arylation. These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through electrophilic palladation. For pyridines, direct C-H functionalization can be challenging due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the nitrogen lone pair.
To overcome these issues, reactions are often performed on pyridine N-oxides, which increases the electron density of the ring and directs functionalization to the C2/C6 positions. nih.gov Alternatively, specialized ligands are used to facilitate the C-H activation step. For example, 1,10-phenanthroline has been employed as a ligand to promote the C3-selective arylation of unprotected pyridines. nih.gov In some cases, a transient directing group strategy is employed, where an amino acid temporarily coordinates to the substrate and the palladium catalyst to direct C-H activation to a specific site. mdpi.comresearchgate.net
Table 4: Palladium-Catalyzed C-H Arylation Systems for Pyridine Derivatives
| Substrate | Pd Catalyst | Ligand/Additive | Aryl Source | Selectivity | Reference |
|---|---|---|---|---|---|
| Pyridine N-Oxide | Pd(OAc)₂ | P(tBu)₃ | Aryl Bromide | C2-Arylation | nih.gov |
| Pyridine | Pd(OAc)₂ | 1,10-Phenanthroline | Aryl Iodide | C3-Arylation | nih.gov |
| Tertiary Aldehyde | Pd(OAc)₂ | 2-Pyridone / Amino Acid | Aryl Iodide | β-C(sp³)–H Arylation | mdpi.comresearchgate.net |
Base-Catalyzed Arylation
Metal-free arylation methods provide an alternative to transition metal-catalyzed reactions. For pyridin-3-ol, which can exist in tautomeric equilibrium with its corresponding pyridone form, base-catalyzed arylation is a plausible strategy. Such reactions often utilize hypervalent iodine reagents, like diaryliodonium salts, as the aryl source.
The selectivity between N-arylation and O-arylation can be controlled by the choice of base and solvent. rsc.org A non-nucleophilic organic base in a non-polar solvent might favor N-arylation of the pyridone tautomer, while different conditions could favor O-arylation of the pyridin-3-ol form. This base-dependent orthogonal selectivity provides a powerful tool for controlling the outcome of the reaction on ambident nucleophiles like pyridinols. rsc.org
Synthetic Routes for Selective Halogenation at the C6 Position
Introducing a halogen at the C6 position of a pyridin-3-ol is a key step for subsequent cross-coupling reactions. However, direct electrophilic halogenation of pyridines is often difficult and can lead to mixtures of regioisomers. nsf.gov Electrophilic aromatic substitution on the pyridine ring typically requires harsh conditions and favors substitution at the 3- and 5-positions. nih.govchemrxiv.org
Achieving selectivity at the C6 position often requires more sophisticated strategies. One approach involves a directed ortho-metalation (DoM), where a directing group at a nearby position (e.g., C5 or the nitrogen atom via a removable group) directs a strong base to deprotonate the C6 position selectively. The resulting lithiated or magnesiated species can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide or iodine). Another innovative method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, though this has been primarily demonstrated for 3-selective halogenation. nsf.govnih.govchemrxiv.org The development of a general and selective C6 halogenation method for substituted pyridin-3-ols remains a significant synthetic challenge.
Direct Chlorination of Pyridine Precursors
Direct chlorination of pyridine precursors represents a straightforward approach to introduce chlorine substituents onto the pyridine ring. However, achieving regioselectivity, particularly for the synthesis of pyridin-3-ols, can be challenging due to the electronic nature of the pyridine ring. The reaction of 2,6-dichloropyridine, synthesized from the chlorination of pyridine under UV irradiation, can be hydrolyzed to form 6-chloro-2(1H)-pyridinol, demonstrating a pathway to introduce a hydroxyl group onto a chlorinated pyridine ring. researchgate.net While not a direct route to a 3-ol derivative, this illustrates the principle of manipulating chlorinated pyridine precursors.
Challenges in direct chlorination often include harsh reaction conditions and the formation of multiple isomers, necessitating extensive purification. For instance, the chlorination of pyridine often requires high temperatures and can lead to a mixture of chlorinated products. researchgate.net
Regioselective Halogenation through Intermediate Derivatization
To overcome the challenges of direct halogenation, regioselective methods involving the derivatization of the pyridine ring are often employed. One effective strategy involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. chemrxiv.org Subsequent deoxygenation can then yield the desired substituted pyridine. While this method is highly effective for 2- and 4-substitution, achieving 3-selectivity requires more nuanced approaches.
A novel and highly regioselective method for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. researchgate.net This process temporarily transforms the pyridine into a more reactive acyclic intermediate, allowing for controlled halogenation at the 3-position under mild conditions. researchgate.net This strategy offers a powerful tool for the synthesis of 3-halopyridines, which can then be further functionalized to introduce the hydroxyl group, thereby accessing the desired 6-arylpyridin-3-ol scaffold.
Another approach to control regioselectivity is through the use of directing groups. While not explicitly detailed for this compound, the principle of using directing groups to guide halogenation to a specific position on the pyridine ring is a well-established strategy in organic synthesis.
Green Chemistry Principles in the Synthesis of Aryl Pyridinols
The principles of green chemistry are increasingly being integrated into the synthesis of aryl pyridinols to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative solvents, energy-efficient reaction conditions, novel reaction pathways, and maximizing atom economy.
Solvent Selection and Alternative Media (e.g., Aqueous Ethanol (B145695), Ionic Liquids)
The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.
Aqueous Ethanol: Ethanol, particularly in aqueous solutions, is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. While specific examples for the synthesis of this compound in aqueous ethanol are not extensively documented in the readily available literature, the use of ethanol as a solvent in the synthesis of various pyridine derivatives is common. For instance, the synthesis of polyimide has been demonstrated using an ethanol solvothermal method, highlighting its utility in promoting reactions under greener conditions. researchgate.net
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. Pyridinium-based ionic liquids have been synthesized and utilized as catalysts and solvents in various organic reactions, including the synthesis of 1,4-dihydropyridine derivatives. chemrxiv.orgprimescholars.comresearchgate.net The synthesis of these ionic liquids themselves can be conducted using eco-friendly methods, such as ultrasound irradiation. ncert.nic.in Their ability to be recycled makes them an attractive alternative to conventional volatile organic compounds. ncert.nic.in
| Solvent System | Advantages in Pyridine Synthesis | Key Findings |
| Aqueous Ethanol | Low toxicity, biodegradable, renewable resource. | Utilized in green synthesis of various organic compounds, promoting environmentally friendly reaction conditions. researchgate.net |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, recyclability. | Effective as both solvents and catalysts in the synthesis of pyridine derivatives, with eco-friendly synthesis methods for the ionic liquids themselves available. chemrxiv.orgprimescholars.comresearchgate.netncert.nic.in |
Energy Efficiency through Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. The application of microwave irradiation in the synthesis of pyridine and its derivatives is well-documented. For instance, the synthesis of various 6-aryl-2-methyl-3-substituted pyridines has been efficiently achieved under microwave conditions, with reaction times reduced from hours to minutes compared to conventional heating. rsc.org Similarly, novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized in a one-step, multi-component reaction under neat (solvent-free) microwave conditions, showcasing high yields and excellent atom economy. mdpi.com The synthesis of pyridine glycosides has also been accomplished using a solvent-free microwave-assisted approach. researchgate.net
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of 6-aryl-2-methyl-3-acetylpyridines | 5-6 hours | 5-7 minutes | Significant |
| Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | N/A | 15 minutes | High Yields |
| Synthesis of N-substituted-2-[...]propenamide derivative | Several hours | 33-90 seconds | Remarkable (82%) |
Photochemical Reaction Pathways and Light-Promoted Protocols
Photochemical reactions, which utilize light as an energy source, offer a green alternative to thermally driven processes. These reactions can often be conducted at ambient temperatures, reducing energy consumption and minimizing side reactions. The functionalization of pyridines through photochemical methods has been demonstrated, showcasing the potential for novel bond formations under mild conditions. For example, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. nih.gov This approach utilizes a dithiophosphoric acid catalyst that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor under photochemical conditions. nih.gov
Furthermore, the synthesis of 3-fluoropyridines has been achieved through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate. These examples highlight the growing interest in using light-promoted protocols to access functionalized pyridine derivatives through novel and sustainable reaction pathways.
Atom Economy and Waste Minimization in Multicomponent Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. ncert.nic.in Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more starting materials in a single step to form a complex product, thereby minimizing the formation of byproducts and reducing waste.
The synthesis of substituted pyridines can be efficiently achieved through MCRs. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed in situ. This two-pot process provides rapid access to diverse pyridine structures. The Hantzsch pyridine synthesis is a classic example of a multi-component reaction that is highly atom-efficient.
The calculation of atom economy is a crucial step in evaluating the "greenness" of a synthetic route. The percentage atom economy is calculated as:
% Atom Economy = (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100 ncert.nic.in
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Studies of Carbon-Carbon Bond Formation in Aryl-Pyridines
The creation of the C-C bond between the 4-chloro-2-methylphenyl group and the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through cross-coupling reactions, the mechanisms of which can vary significantly, often involving radical or organometallic intermediates.
While traditional cross-coupling reactions often proceed through ionic or organometallic cycles, radical pathways offer an alternative and increasingly utilized strategy for the arylation of pyridines. nih.gov These mechanisms typically involve the generation of a highly reactive aryl radical, which then couples with the pyridine ring.
One approach harnesses the reactivity of pyridinyl radicals, which can be generated from pyridinium (B92312) ions through single-electron transfer (SET) reduction. acs.org These pyridinyl radicals can then effectively couple with aryl radicals. acs.org For the synthesis of the target compound, this could involve generating a 4-chloro-2-methylphenyl radical from a suitable precursor, such as a diaryliodonium salt or an aryl diazonium salt. nih.gov The reaction can be initiated photochemically, where a photocatalyst facilitates the SET process, converting the aryl precursor into an aryl radical. nih.gov
Mechanistic studies, including the use of radical scavengers like TEMPO, have provided evidence for these pathways. The inhibition of a reaction in the presence of such scavengers strongly suggests the involvement of radical intermediates. nih.gov Unlike some traditional thermal reactions that proceed via ionic, two-electron pathways, these photoredox-catalyzed reactions operate under mild conditions, such as room temperature, highlighting the distinct nature of the radical mechanism. nih.gov A radical-radical coupling process between a pyridyl radical and the aryl radical would then form the desired C-C bond. researchgate.net
Key Features of Radical Arylation Pathways:
| Feature | Description |
|---|---|
| Initiation | Often photochemical, using a photocatalyst to induce single-electron transfer (SET). nih.gov |
| Intermediates | Involves the formation of highly reactive aryl and pyridinyl radicals. acs.orgresearchgate.net |
| Coupling | The C-C bond is formed through the coupling of these radical intermediates. researchgate.net |
| Conditions | Typically proceeds under mild conditions (e.g., room temperature). nih.gov |
| Evidence | Reaction inhibition by radical scavengers (e.g., TEMPO) supports the mechanism. nih.gov |
The formation of the aryl-pyridine bond is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanism of these reactions is a central topic of study, with the key distinction being between a concerted, single-step process and a stepwise, multi-step pathway. differencebetween.comquora.com
The overwhelmingly accepted mechanism for reactions like the Suzuki coupling is a stepwise process that proceeds through a catalytic cycle involving distinct intermediates. wikipedia.org This cycle consists of three primary stages:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a halogenated pyridine precursor), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This step initially forms a cis-palladium complex that rapidly isomerizes to the more stable trans-complex. wikipedia.org
Transmetalation : The organic group from an organoboron reagent (e.g., (4-chloro-2-methylphenyl)boronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic fragments. wikipedia.org The precise mechanism of this step is complex but is crucial for bringing the two coupling partners together on the metal center.
Reductive Elimination : The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
In contrast, a concerted mechanism would involve a single transition state where bond breaking and bond formation occur simultaneously without the formation of discrete intermediates. differencebetween.comquora.com For palladium-catalyzed cross-couplings, this is not the operative pathway. The existence and characterization of the Pd(II) intermediates provide strong evidence for the stepwise nature of the reaction. mdpi.com While some reactions in organic chemistry, such as pericyclic reactions, are concerted, the catalytic cycles of major cross-coupling reactions are fundamentally stepwise. quora.com
Intramolecular Cyclization Pathways in Pyridinol Ring Formation
The construction of the substituted pyridinol ring is another key synthetic challenge. Various mechanistic pathways, including electrocyclization, multicomponent cycloadditions, and classical condensation reactions, can be employed to form this heterocyclic core.
Aza-6π-electrocyclization is a powerful pericyclic reaction for forming six-membered nitrogen-containing heterocycles like pyridines. nih.gov This process involves the thermally or photochemically induced cyclization of a conjugated azatriene system. The reaction proceeds through a single, cyclic transition state in a concerted fashion. nih.gov
To form a pyridinol ring via this pathway, a suitable acyclic precursor containing a 1-azatriene (or a related isomer) functionality would be required. The 6π-electron system of this precursor undergoes a disrotatory ring closure to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product. organic-chemistry.org The regiochemistry and stereochemistry of the substituents on the final ring are controlled by the geometry of the starting azatriene and the principles of orbital symmetry. While more commonly applied to the synthesis of pyridines, this method is adaptable for forming pyridinols by using precursors with appropriate oxygen-containing functional groups. nih.govresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient route to complex molecules like substituted pyridines. acsgcipr.orgrsc.org Many of these MCRs rely on cycloaddition reactions as the key ring-forming step. nih.gov
A common strategy involves a formal aza-[4+2] cycloaddition (Diels-Alder reaction). In this approach, a 2-azadiene acts as the diene component and reacts with a dienophile (an alkene or alkyne) to form a tetrahydropyridine ring, which is subsequently oxidized to the aromatic pyridine. nih.govbaranlab.org The synthesis of the 2-azadiene itself can be part of a tandem sequence, for example, through an aza-Wittig reaction. nih.gov
Alternatively, a formal aza-[3+3] cycloaddition can be used, where two three-atom fragments are combined. researchgate.net These MCRs are highly atom-economical and can rapidly build molecular complexity from simple, readily available starting materials. acsgcipr.orgresearchgate.net The specific substitution pattern on the final pyridinol ring is determined by the choice of the initial components.
Classical methods for pyridine synthesis often rely on condensation reactions between carbonyl compounds and an ammonia (B1221849) source. baranlab.org These reactions proceed through a series of nucleophilic additions, condensations, and cyclization steps.
Hantzsch Pyridine Synthesis : This well-known MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org The mechanism involves the initial formation of an enamine and an α,β-unsaturated carbonyl compound, followed by a Michael addition, cyclization via nucleophilic attack of the amine onto a carbonyl group, and finally dehydration and oxidation to yield the substituted pyridine ring. youtube.com
Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of an enamine with an α,β-unsaturated ketone (or related species). The reaction sequence includes Michael addition followed by cyclization and elimination to directly afford the aromatic pyridine ring. acsgcipr.org
Another relevant mechanism is the direct nucleophilic addition to a pyridine ring. While pyridines are generally electron-deficient and susceptible to nucleophilic attack, they often require activation. This can be achieved by forming a pyridinium salt, which greatly enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. quimicaorganica.orgnih.gov Hard nucleophiles can then add to the ring, leading to dihydropyridine intermediates that can be subsequently oxidized. quimicaorganica.org This strategy is more commonly used for functionalization rather than de novo ring formation but illustrates the fundamental reactivity of the pyridine core.
Catalytic Roles and Mechanisms of Action in Pyridine Synthesis
The synthesis of substituted pyridines, such as 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, relies on sophisticated catalytic strategies that enable precise control over bond formation. The elucidation of the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and developing novel, more efficient methodologies. The catalytic approaches can be broadly categorized into metal-catalyzed, organocatalyzed, and photoredox-catalyzed systems, each with distinct mechanisms of action.
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for complex molecules. In the context of pyridine synthesis, metal catalysts, particularly those based on palladium, rhodium, cobalt, and nickel, are instrumental in reactions like cross-coupling and cyclization. researchgate.netnih.gov The performance of these catalysts is intricately linked to the nature of the ligands coordinated to the metal center.
Ligand Effects:
Ligands play a critical role in modulating the steric and electronic properties of the metal catalyst, which in turn influences the catalyst's reactivity, selectivity, and stability. acs.org For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which could be employed to form the C-C bond between the phenyl and pyridine rings, the choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Electron-donating ligands can increase the electron density on the metal center, facilitating the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Conversely, bulky ligands can promote the reductive elimination step, leading to product formation and regeneration of the active catalyst. nih.gov
The introduction of a pyridine moiety into a macrocyclic ligand skeleton can affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it The increased conformational rigidity imposed by the pyridine ring can stabilize high oxidation states of the metal, which is relevant in oxidative addition and other steps of the catalytic cycle. unimi.it Studies on Pd(II) complexes with various substituted pyridine ligands have shown that functionalization with either electron-withdrawing or electron-donating groups leads to significant changes in the physicochemical properties and catalytic efficiency of the coordination compounds. acs.orgnih.gov For example, in the conversion of nitrobenzene to ethyl N-phenylcarbamate catalyzed by [PdL₂Cl₂] complexes, an increase in reaction yield was observed when more basic (more electron-donating) pyridine ligands were used. nih.gov
Table 1: Effect of Ligand Basicity on Pd(II) Catalyzed Reaction
| Ligand (L) in [PdL₂Cl₂] | Ligand pKa | Reaction Yield (%) |
|---|---|---|
| 4-Methoxypyridine | 6.62 | High |
| 4-Methylpyridine | 6.02 | Moderate-High |
| Pyridine | 5.25 | Moderate |
| 4-Chloropyridine | 3.83 | Low |
Note: This table is illustrative, based on the general principle that more basic ligands can increase reaction yields in certain Pd-catalyzed reactions. nih.gov
Catalyst Turnover:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to metal catalysis. For pyridine synthesis and functionalization, organocatalysts operate through various activation modes, avoiding the cost and potential toxicity of transition metals.
Common activation strategies in organocatalysis include raising the Highest Occupied Molecular Orbital (HOMO) or lowering the Lowest Unoccupied Molecular Orbital (LUMO) of a substrate. In the context of pyridine chemistry, pyridinium salts themselves can act as organocatalysts. Their catalytic properties can be tuned by altering the substituents on the pyridine ring and the nature of the counterion. researchgate.net Two primary mechanisms of activation by pyridinium salts have been demonstrated:
Coulombic Interaction and Charge Transfer: The positively charged nitrogen of the pyridinium ion can engage in non-covalent interactions with substrates, activating them towards nucleophilic attack. This is a form of LUMO-lowering activation.
Halogen Bonding: If the pyridinium catalyst contains a halogen substituent (e.g., iodine), it can act as a halogen bond donor. This interaction can activate substrates, such as imines, for subsequent reactions like aza-Diels-Alder cycloadditions, which can be a key step in forming pyridine or dihydropyridine rings. researchgate.net
A notable example of a multifunctional organocatalyst is dithiophosphoric acid. In a photochemical method for pyridine functionalization, this single organic molecule performs three distinct catalytic roles sequentially: unibo.itnih.govresearchgate.netacs.org
Brønsted Acid: It protonates the pyridine nitrogen, forming a pyridinium ion.
Single Electron Transfer (SET) Reductant: Upon photoexcitation, it reduces the pyridinium ion.
Hydrogen Atom Transfer (HAT) Agent: It abstracts a hydrogen atom from another substrate to generate a radical.
This cascade demonstrates a sophisticated activation mode where a single organocatalyst orchestrates multiple steps of a complex transformation. unibo.itresearchgate.net
Table 2: Organocatalytic Activation Modes in Pyridine Synthesis
| Catalyst Type | Activation Mode | Mechanism | Relevant Reaction Type |
|---|---|---|---|
| Pyridinium Salts | LUMO Lowering | Coulombic Interaction / Charge Transfer | Aza-Diels-Alder researchgate.net |
| Iodopyridinium Salts | Halogen Bonding | Catalyst-Substrate Interaction | [4+2] Cycloaddition researchgate.net |
| Dithiophosphoric Acid | Multiple | Brønsted Acid, SET Reductant, HAT Agent | Radical Functionalization unibo.itnih.gov |
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates under mild conditions. This strategy has opened new avenues for the synthesis and functionalization of pyridines. The general mechanism involves a photocatalyst (PC), typically a transition metal complex (e.g., of Iridium or Ruthenium) or an organic dye, that absorbs light and enters an excited state (PC*). acs.org This excited state is both a more potent oxidant and a more potent reductant than the ground state.
A common photoredox cycle for pyridine functionalization can be described as follows: acs.org
Excitation: The photocatalyst (PC) absorbs a photon of light to reach its excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst can engage in either an oxidative or reductive quenching pathway.
Oxidative Quenching: PC* is oxidized by an electron acceptor, generating a radical cation and the reduced form of the photocatalyst (PC⁻).
Reductive Quenching: PC* is reduced by an electron donor, generating a radical anion and the oxidized form of the photocatalyst (PC⁺).
Radical Reaction: The generated radical intermediate reacts with a substrate. For example, a pyridyl radical, formed by the reduction of a halopyridine, can add to an alkene. nih.gov
Catalyst Regeneration: The photocatalyst returns to its ground state through a final SET event, completing the catalytic cycle.
One powerful application is the generation of pyridyl radicals from stable halopyridine precursors. A highly reducing photoredox catalyst can transfer an electron to a halopyridine, causing the cleavage of the carbon-halogen bond and forming a specific sp² pyridyl radical. nih.gov This allows for programmed, regioselective functionalization at any position on the pyridine ring, a significant advantage over classical Minisci-type reactions which often suffer from poor regioselectivity. unibo.it
Another strategy involves the use of pyridine N-oxides. Through single-electron oxidation via a photoredox catalyst, a pyridine N-oxy radical can be generated. This radical can then participate in various transformations, including radical cascade annulations of enynes. nih.govacs.org
The quantum yield (Φ) of a photochemical reaction, which measures its efficiency, can sometimes be greater than 1. A quantum yield of 18.7 was reported for a C-H acylation of pyridinium salts, indicating that a productive radical chain pathway is initiated by the photoredox cycle, amplifying the reaction's efficiency. acs.org
Table 3: Comparison of Catalytic Pyridine Synthesis Strategies
| Catalysis Type | Catalyst | Activation Principle | Key Intermediates | Advantages |
|---|---|---|---|---|
| Metal-Catalysis | Pd, Rh, Co, Ni complexes researchgate.net | Oxidative Addition/Reductive Elimination | Organometallic complexes | High efficiency, broad scope acs.org |
| Organocatalysis | Pyridinium salts, Dithiophosphoric acid researchgate.netunibo.it | Covalent/Non-covalent interaction, H-bonding | Iminium ions, Radicals | Metal-free, mild conditions |
| Photoredox Catalysis | Ir/Ru complexes, Organic dyes acs.org | Single-Electron Transfer (SET) | Radical ions, Neutral radicals nih.gov | Mild conditions, unique reactivity |
Advanced Structural Characterization and Spectroscopic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Studies of Tautomeric Equilibria (Pyridin-3-ol/Pyridin-3-one)
The pyridin-3-ol moiety of the title compound can exist in a tautomeric equilibrium with its corresponding zwitterionic pyridin-3-one form. This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.
The two primary tautomeric forms are:
Pyridin-3-ol form: The aromatic hydroxyl form.
Pyridin-3-one form: A zwitterionic keto form where the hydroxyl proton has migrated to the pyridine (B92270) nitrogen, resulting in a positively charged nitrogen and a negatively charged oxygen.
Research Findings:
Spectroscopic studies, particularly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the position of this equilibrium. In nonpolar solvents, the pyridin-3-ol form is generally favored due to its lower polarity. As the solvent polarity increases, the equilibrium shifts towards the more polar zwitterionic pyridin-3-one tautomer, which is better stabilized by polar solvent molecules. rsc.orgnih.govresearchgate.net
For 6-(4-chloro-2-methylphenyl)pyridin-3-ol, the equilibrium can be represented as follows:

Figure 1. Tautomeric equilibrium between the pyridin-3-ol and pyridin-3-one forms of this compound.
The equilibrium constant (KT = [Pyridin-3-one]/[Pyridin-3-ol]) can be determined by analyzing the changes in the absorption spectra or the chemical shifts in NMR spectra in various solvents.
Hypothetical Tautomeric Equilibrium Data in Various Solvents
Interactive Data Table: Tautomeric Equilibrium of this compound
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical KT | Key Spectroscopic Observations (Hypothetical) |
|---|---|---|---|---|
| Dioxane | 2.2 | Pyridin-3-ol | ~0.1 | UV-Vis λmax characteristic of the phenol-like aromatic system. 1H NMR shows a distinct -OH proton signal. |
| Chloroform | 4.8 | Pyridin-3-ol | ~0.3 | Slight shift in λmax. NMR signals begin to show minor broadening. |
| Acetonitrile | 37.5 | Mixed | ~1.0 | Appearance of a new UV-Vis absorption band for the zwitterion. Significant broadening of NMR signals for pyridine ring protons due to chemical exchange. |
| DMSO | 46.7 | Pyridin-3-one (Zwitterion) | ~5.0 | Dominant UV-Vis band for the zwitterion. 1H NMR shows downfield shift for pyridine protons due to the positive charge on nitrogen. |
| Water | 80.1 | Pyridin-3-one (Zwitterion) | >10 | Strong UV-Vis absorption characteristic of the zwitterionic form. rsc.org |
These data illustrate the pronounced effect of the solvent environment on the tautomeric equilibrium, a critical factor in the compound's behavior in different chemical and biological systems.
Conformational Analysis via Chemical Shift Anisotropy and Coupling Constants
The conformation of this compound is largely defined by the rotational barrier around the C-C single bond connecting the phenyl and pyridine rings. The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric hindrance, which restricts free rotation and leads to a twisted conformation. researchgate.net
Research Findings:
Conformational analysis of such biaryl systems is often accomplished using advanced NMR techniques. rsc.org
Chemical Shift Anisotropy (CSA): In a magnetic field, the chemical shift of a nucleus can be orientation-dependent. While this effect is averaged out in isotropic solution due to rapid molecular tumbling, residual chemical shift anisotropy (RCSA) can be measured in partially ordered media. protein-nmr.org.uk These measurements provide information about the average orientation of different parts of the molecule, which can be used to define the dihedral angle between the two aromatic rings. For this compound, the ortho-methyl group is expected to force the phenyl ring out of the plane of the pyridine ring to minimize steric strain.
Coupling Constants:
Through-bond J-coupling: Vicinal coupling constants (³J) between protons on the two rings are generally too small to be observed due to the number of intervening bonds. However, changes in the coupling constants of the protons on each ring can indirectly reflect conformational changes.
Through-space J-coupling: In sterically crowded molecules, it is possible to observe scalar coupling between nuclei that are close in space but not connected through a short bond sequence. rsc.orgacademie-sciences.fr For the title compound, a through-space coupling between the ortho-methyl protons on the phenyl ring and the proton at position 5 of the pyridine ring could potentially be observed, providing direct evidence for a specific twisted conformation. The magnitude of this coupling would be highly dependent on the internuclear distance, which is a function of the dihedral angle.
Hypothetical NMR Data for Conformational Analysis in CDCl₃
Interactive Data Table: Hypothetical NMR Parameters for Conformational Analysis
| Parameter | Hypothetical Value | Structural Interpretation |
|---|---|---|
| Dihedral Angle (Φ) between rings | ~60-70° | A significantly twisted conformation is expected to relieve the steric strain between the ortho-methyl group and the pyridine ring. |
| 1H Chemical Shift of ortho-methyl group | Slightly upfield shifted compared to toluene | The methyl group is likely positioned in the shielding cone of the pyridine ring's π-system due to the twisted conformation. |
| 1H Chemical Shift of H5 on pyridine ring | Slightly upfield shifted | Similar to the methyl group, this proton may experience shielding from the phenyl ring's π-system. |
| Through-space nJH(methyl)-H5 coupling | 0.1 - 0.5 Hz | The observation of a small, long-range coupling would provide direct evidence for the spatial proximity of these groups and support a twisted conformation. rsc.org |
| Rotational Energy Barrier (ΔG‡) | 15-20 kcal/mol | A significant barrier to rotation is expected due to the steric clash of the ortho-methyl group, making the conformers potentially resolvable at low temperatures by dynamic NMR. researchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, for a given molecule, we can determine its electronic structure and other important properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine the molecule's most stable three-dimensional conformation—its optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest potential energy, providing crucial information about bond lengths, bond angles, and dihedral angles. The optimized structure serves as the foundation for all other subsequent computational analyses.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | - | - |
| C-O | 1.36 | - | - |
| C-N | 1.34 | - | - |
| C-C (phenyl) | 1.39 | - | - |
| C-C (pyridinyl) | 1.38 | - | - |
| C-O-H | - | 109.5 | - |
| C-N-C | - | 117.8 | - |
| Phenyl-Pyridinyl | - | - | 45.2 |
Note: The values in this table are representative and would be precisely determined in a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are illustrative and would be the result of a specific FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as sites for electrophilic interaction, while positive potential would be located around the hydrogen atoms.
Prediction and Analysis of Physico-Chemical Properties (Theoretical Aspects)
Computational methods can also be employed to predict a range of physico-chemical properties. These theoretical predictions are valuable in the early stages of chemical research and can guide experimental work. For this compound, properties such as dipole moment, polarizability, and various reactivity descriptors can be calculated.
Table 3: Theoretically Predicted Physico-Chemical Properties
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 |
| Polarizability (ų) | 24.0 |
| Chemical Hardness (η) | 2.2 |
| Electronegativity (χ) | 4.0 |
| Electrophilicity Index (ω) | 3.64 |
Note: These values are representative and would be derived from the calculated HOMO and LUMO energies.
These theoretical investigations provide a comprehensive framework for understanding the chemical nature of this compound, offering insights that are crucial for its potential applications and further research.
Acidity Constants (pKa) of Pyridinol Derivatives in Solution and Gas Phase
The acidity constant (pKa) is a fundamental descriptor of a compound's behavior in solution. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have become reliable tools for predicting pKa values. For pyridinol derivatives, the pKa is influenced by the electronic effects of substituents on the pyridine (B92270) ring and the tautomeric equilibrium between the pyridinol and zwitterionic pyridone forms.
Theoretical pKa calculations for substituted pyridines and hydroxypyridines often employ thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in both the gas phase and solution. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these calculations. The inclusion of explicit solvent molecules in the computational model can significantly improve the accuracy of pKa predictions by accounting for specific hydrogen bonding interactions.
Table 1: Representative Calculated pKa Values for Substituted Pyridinols
| Compound | Computational Method | Calculated pKa (Gas Phase) | Calculated pKa (Aqueous) |
|---|---|---|---|
| Pyridin-3-ol | DFT/B3LYP | 8.70 | 4.85 |
| 6-Chloropyridin-3-ol | DFT/B3LYP | 7.95 | 4.10 |
Note: The data in this table is illustrative and based on typical values found in computational studies of substituted pyridinols. It does not represent experimentally verified data for the specific compounds listed.
Tautomerism and Conformational Dynamics from Computational Models
Pyridin-3-ol and its derivatives can exist in multiple tautomeric forms, primarily the enol (hydroxypyridine) and keto (pyridinone) forms. Computational modeling is instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. DFT calculations have shown that for many substituted pyridones, the equilibrium can be significantly influenced by the electronic nature of the substituents and the solvent environment. ruc.dk
For this compound, the key tautomeric equilibrium is between the pyridin-3-ol form and its corresponding pyridin-3(2H)-one tautomer. The relative energies of these forms can be calculated to predict the dominant species in different phases. In the gas phase, the hydroxypyridine form is often more stable, while polar solvents can favor the more polar pyridone tautomer.
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For substituted pyridines, the nature and position of the substituents significantly modulate these reactivity descriptors. Electron-donating groups tend to increase the HOMO energy, making the molecule more nucleophilic, while electron-withdrawing groups lower the LUMO energy, increasing its electrophilicity. In the case of this compound, the substituted phenyl ring will have a notable impact on the electronic structure and, consequently, the global reactivity descriptors of the pyridinol core.
Table 2: Illustrative Global Reactivity Descriptors for a Substituted Pyridine
| Descriptor | Symbol | Formula | Representative Value (eV) |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | 7.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Chemical Potential | μ | -(I+A)/2 | -4.35 |
| Chemical Hardness | η | (I-A)/2 | 3.15 |
Note: This table provides representative values for a generic substituted pyridine derivative to illustrate the concepts. The values are not specific to this compound.
Non-Linear Optical (NLO) Properties and Polarizability/Hyperpolarizability Calculations
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry allows for the calculation of polarizability (α) and hyperpolarizability (β and γ), which quantify the NLO response of a molecule.
For pyridinol derivatives, the presence of donor (-OH) and acceptor (the pyridine nitrogen) groups within a π-conjugated framework suggests potential NLO activity. The substitution pattern on the pyridine and any attached aryl rings can be tuned to enhance these properties. DFT calculations are a standard method for computing these properties, providing insights into the structure-property relationships that govern NLO behavior. While specific NLO calculations for this compound have not been reported, studies on similar donor-π-acceptor systems indicate that such molecules can possess significant hyperpolarizabilities. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of reaction pathways and kinetics.
Computational Pathways for Bond Formation and Rearrangements
For a molecule like this compound, computational modeling can be used to explore various synthetic routes. For instance, the mechanism of cross-coupling reactions to form the C-C bond between the pyridine and phenyl rings can be elucidated. Theoretical studies can identify the key intermediates and transition states involved in catalytic cycles, such as those in Suzuki or Stille couplings.
Furthermore, computational methods can model potential rearrangement reactions that the molecule might undergo. By mapping the potential energy surface, it is possible to identify alternative reaction pathways and predict the feasibility of different chemical transformations.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Pyridin-3-ol Hydroxyl Group
The hydroxyl group of the pyridin-3-ol moiety is a key site for chemical modification, influencing the molecule's electronic properties and providing a handle for introducing new functional groups.
Oxidation Reactions of the Hydroxyl Group
The oxidation of 3-hydroxypyridines can lead to the formation of pyridine-3,4-dione structures, which are of interest in medicinal chemistry. While direct oxidation of the hydroxyl group in complex 3-hydroxypyridine (B118123) derivatives can be challenging, methods such as the Elbs persulfate oxidation are employed to introduce a hydroxyl group to a pyridone, which can then exist in equilibrium with its dihydroxypyridine tautomer. This process typically involves treating the parent pyridone with an oxidizing agent like potassium persulfate in an alkaline medium.
Table 1: Examples of Pyridone Oxidation
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Pyridone | Potassium persulfate | 3-Hydroxy-4-pyridone | ~38 | researchgate.net |
| 2-Pyridone | Potassium persulfate | 5-Hydroxy-2-pyridone | Good | researchgate.net |
Etherification and Esterification Reactions
The hydroxyl group of 6-(4-chloro-2-methylphenyl)pyridin-3-ol can readily undergo etherification and esterification reactions to yield a variety of derivatives. These reactions typically involve the deprotonation of the hydroxyl group with a base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride.
Etherification: O-alkylation of 3-hydroxypyridines can be achieved under basic conditions. The choice of base and solvent is crucial to ensure efficient reaction and prevent N-alkylation of the pyridine (B92270) ring.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Pyridinyl sulfonate esters can also be prepared from hydroxypyridines and sodium sulfinates in the presence of a copper catalyst. nih.gov
Table 2: Examples of Etherification and Esterification of Hydroxypyridines
| Reaction Type | Hydroxypyridine Derivative | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Etherification | 2-Pyridone | Sodium sulfinate, CuBr₂ | Pyridinyl tosylate | MeCN, 90°C, 24h | 24 | nih.gov |
| Esterification | Hydroxysteroid | Picolinic acid | Picolinoyl ester | - | - | researchgate.net |
Functionalization for Prodrug or Conjugate Formation
The hydroxyl group of this compound is a prime site for modification to create prodrugs with improved pharmacokinetic properties or for conjugation to other molecules. The formation of ester linkages is a common strategy for creating prodrugs, as these can be hydrolyzed in vivo to release the active parent drug. nih.gov Additionally, the hydroxyl group can be functionalized to attach linkers for bioconjugation, allowing the molecule to be tethered to proteins or other biological macromolecules.
Reactivity of the Halogen (6-Chloro) Substituent
The chlorine atom at the 6-position of the pyridine ring is a versatile handle for further derivatization through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The rate of this reaction is influenced by the nature of the nucleophile and the electronic properties of the pyridine ring. For this compound, the presence of the electron-withdrawing nitrogen atom facilitates nucleophilic attack at the 6-position.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. For instance, SNAr reactions on 2-fluoro-3-hydroxy-6-chloropyridine derivatives have been demonstrated with various nucleophiles, highlighting the feasibility of this approach for generating diverse analogs. acs.org
Table 3: Examples of SNAr Reactions on Chloropyridines
| Chloropyridine Derivative | Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-3-hydroxy-6-chloropyridine analog | Azetidine | 2-Azetidinyl-3-hydroxy-6-chloropyridine analog | - | - | acs.org |
| 2-Fluoro-3-hydroxy-6-chloropyridine analog | Various alcohols/amines | 2-Alkoxy/amino-3-hydroxy-6-chloropyridine analogs | - | Good | acs.org |
Cross-Coupling Reactions for Further Arylation or Alkylation
The chloro substituent on the pyridine ring serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the arylation or vinylation of the pyridine ring by coupling with boronic acids or their esters in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl compounds. researchgate.netbeilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds by coupling the chloropyridine with primary or secondary amines. This reaction offers a broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org
Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylpyridine derivative. This method is valuable for introducing acetylenic moieties into the molecule. gold-chemistry.orgwikipedia.org
Table 4: Examples of Cross-Coupling Reactions on Chloropyridines
| Reaction Type | Chloropyridine Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylated pyridine | - | beilstein-journals.org |
| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | 3,5-Dichloro-2-arylpyridine | High | researchgate.net |
| Buchwald-Hartwig | Aryl/heteroaryl chlorides | Primary/secondary amines | Pd(0) or Pd(II) complexes | Aryl/heteroaryl amines | - | wikipedia.orgacsgcipr.org |
| Sonogashira | Aryl/vinyl halides | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst | Aryl/vinyl alkynes | - | gold-chemistry.orgwikipedia.org |
Reductive Dehalogenation
The chlorine atom attached to the pyridine ring at the 6-position represents a key site for functionalization through reductive dehalogenation. This type of reaction involves the removal of the halogen atom and its replacement with a hydrogen atom, effectively yielding the corresponding 2-(4-chloro-2-methylphenyl)-5-hydroxypyridine.
Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. researchwithrutgers.comorganic-chemistry.org This process typically utilizes a metal catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of a hydrogen source. sci-hub.se While aryl bromides are generally more reactive and can be reduced under mild conditions, aryl chlorides often require more vigorous conditions for the reaction to proceed efficiently. organic-chemistry.orgsci-hub.se Alternative hydrogen donors, such as sodium hypophosphite or sodium borohydride, can also be used in conjunction with a palladium catalyst. sci-hub.se Other methods for the dehalogenation of aryl halides include using nanometric sodium hydride with a lanthanide chloride catalyst or photocatalytic systems. tandfonline.comrsc.org
The general reaction can be summarized as follows: Reaction Scheme: Reductive Dehalogenation this compound + [H] --(Catalyst)--> 2-(4-Chloro-2-methylphenyl)-5-hydroxypyridine + HCl Where [H] represents the hydrogen source.
This dehalogenation strategy is valuable for synthesizing derivatives that lack the C6-chloro substituent, which can be useful for structure-activity relationship studies or as a precursor for other transformations where the chloro group is not desired.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is a focal point of the molecule's reactivity, conferring basicity and the ability to act as a ligand in coordination complexes.
Like other pyridine derivatives, the nitrogen atom in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation. T scribd.comhis makes the compound a weak base. The basicity, often expressed by the pKa of its conjugate acid, is influenced by the electronic effects of the substituents on the pyridine ring.
In this molecule, the hydroxyl (-OH) group at the 3-position can act as an electron-donating group through resonance, which would tend to increase the electron density on the nitrogen and thus increase its basicity. Conversely, the chlorine atom at the 6-position and the entire 4-chloro-2-methylphenyl group at the 6-position exert electron-withdrawing inductive effects, which decrease the electron density on the nitrogen and reduce its basicity. The net basicity is a result of the balance of these competing effects. The protonation of 3-hydroxypyridine derivatives can be complex, involving tautomeric equilibria.
researchgate.netmdpi.comThe pKa of the conjugate acid of pyridine itself is 5.25. T wikipedia.orghe pKa values for related substituted pyridines provide context for the expected basicity of the title compound.
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.23 |
| 3-Hydroxypyridine | 4.79 |
| 4-Hydroxypyridine | 3.20 |
| 2-Hydroxypyridine | 0.75 |
| 4-Methoxypyridine 1-oxide | 2.05 |
Data sourced from reference. researchgate.netorganicchemistrydata.org
The equilibrium for the protonation of the pyridine nitrogen is as follows: Reaction Scheme: Protonation Equilibrium
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is a common strategy in the chemistry of pyridine derivatives, as it alters the electronic properties of the ring and opens up new avenues for functionalization. T wikipedia.orghe N-O bond in pyridine N-oxides can act as an electron-donating group through resonance, which can influence subsequent reactions.
arkat-usa.orgA variety of oxidizing agents can be employed for this purpose, with peroxy acids being the most common. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in acetic acid are effective for the N-oxidation of substituted pyridines. T arkat-usa.orgorgsyn.orggoogle.comhe reaction with m-CPBA, for example, proceeds by the attack of the nitrogen lone pair on the electrophilic oxygen of the peroxy acid.
Reaction Scheme: N-Oxidation with m-CPBA
The resulting N-oxide is a distinct chemical entity with its own characteristic reactivity, often used as an intermediate in the synthesis of more complex molecules. For instance, N-oxidation facilitates certain nucleophilic substitution reactions on the pyridine ring.
nih.gov##### 6.3.3. Coordination Chemistry as a Ligand with Metal Centers
The lone pair of electrons on the pyridine nitrogen enables this compound to function as a ligand in coordination chemistry, forming complexes with various metal centers. P wikipedia.orgjscimedcentral.comyridine and its derivatives are well-established ligands that can coordinate to a wide range of transition metals.
nih.govThe nature of the resulting metal complex—its geometry, stability, and reactivity—depends on several factors, including the identity of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the steric and electronic properties of the pyridine ligand itself. Common geometries for transition metal pyridine complexes include octahedral, tetrahedral, and square planar.
wikipedia.orgjscimedcentral.comFor example, it could potentially form complexes such as:
Octahedral complexes: [M(L)₄Cl₂]ⁿ⁺, where L is the pyridine ligand.
Tetrahedral or Square Planar complexes: [M(L)₂Cl₂]ⁿ⁺.
The presence of the hydroxyl group at the 3-position could also allow for bidentate coordination (chelation) involving both the nitrogen and the deprotonated hydroxyl oxygen, depending on the reaction conditions and the metal ion. Hydroxypyridine-based ligands are known to form stable complexes with various metals.
cdnsciencepub.comresearchgate.netrsc.org#### 6.4. Functionalization of the Phenyl Moiety
The 4-chloro-2-methylphenyl (chlorotolyl) ring provides another site for derivatization, primarily through electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, allowing for the introduction of various functional groups onto the ring. T byjus.comhe position of substitution on the chlorotolyl ring of this compound is directed by the existing chloro and methyl substituents.
The directing effects of these substituents are as follows:
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions relative to itself. T libretexts.orghis is due to its electron-donating inductive and hyperconjugative effects, which stabilize the cationic intermediate (arenium ion). * uomustansiriyah.edu.iqlibretexts.orgChloro Group (-Cl): A deactivating group that also directs incoming electrophiles to the ortho and para positions. T quora.comhe deactivating nature arises from its electron-withdrawing inductive effect, while the directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.
libretexts.orgIn the 4-chloro-2-methylphenyl ring, the positions are influenced by both groups. The available positions for substitution are C3, C5, and C6.
Position C3 is ortho to the methyl group and meta to the chloro group.
Position C5 is meta to the methyl group and ortho to the chloro group.
Position C6 is para to the methyl group and meta to the chloro group.
Considering the directing effects, the activating methyl group strongly favors substitution at its ortho (C3) and para (C6) positions. The deactivating chloro group directs to its ortho (C5) and para (C2, already substituted) positions. The powerful activating and directing effect of the methyl group typically dominates. Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group and not strongly disfavored by the chloro group. Position C3 and C5 are the most probable sites for substitution. Steric hindrance from the adjacent pyridine ring and the methyl group might influence the regioselectivity.
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (-Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group using an alkyl/acyl halide and a Lewis acid catalyst.
Functionalization of the Phenyl Moiety
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org In the case of this compound, the hydroxyl group at the C-3 position of the pyridine ring serves as an effective directed metalation group (DMG). uwindsor.ca The initial step in this process involves the deprotonation of the acidic hydroxyl group by a strong base, typically an organolithium reagent or a lithium amide, to form a lithium pyridin-3-olate in situ. This lithium salt then directs the metalation (lithiation) to one of the adjacent, or ortho, positions on the pyridine ring, namely C-2 or C-4.
The regioselectivity of the lithiation is a critical aspect of this strategy and is influenced by several factors. The primary directing effect of the lithium oxide group would typically favor metalation at either the C-2 or C-4 position. However, the presence of the bulky 6-(4-chloro-2-methylphenyl) substituent introduces significant steric hindrance around the C-2 position. Consequently, metalation is expected to occur preferentially at the less sterically encumbered C-4 position.
The choice of the metalating agent can also influence the efficiency and regioselectivity of the reaction. While strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly employed, the use of more hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes be advantageous in preventing side reactions, such as the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org
Once the lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups at the C-4 position. This allows for the synthesis of a diverse range of derivatives of this compound.
Illustrative Reaction Scheme for Directed Metalation:
The general transformation can be depicted as follows:
Deprotonation: The pyridin-3-ol is treated with a strong base (e.g., s-BuLi) to form the corresponding lithium salt.
Directed ortho-Metalation: The lithium salt directs the lithiation to the C-4 position.
Electrophilic Quench: The resulting organolithium intermediate is treated with an electrophile (E+) to yield the C-4 functionalized product.
Table 1: Representative Conditions for Directed Metalation of this compound and Subsequent Electrophilic Quench
| Entry | Metalating Agent (equiv.) | Solvent | Temperature (°C) | Electrophile (E+) | Resulting C-4 Substituent |
| 1 | s-BuLi (2.2) | THF | -78 to 0 | D₂O | -D |
| 2 | LDA (2.2) | THF | -78 | (CH₃)₃SiCl | -Si(CH₃)₃ |
| 3 | s-BuLi (2.2) | THF | -78 | I₂ | -I |
| 4 | n-BuLi (2.2) | THF/TMEDA | -78 | DMF | -CHO |
| 5 | s-BuLi (2.2) | THF | -78 to -40 | CO₂ | -COOH |
Note: The data in this table is illustrative and based on established principles of directed metalation of substituted pyridin-3-ols. TMEDA (tetramethylethylenediamine) is often used as an additive to enhance the basicity of organolithium reagents.
Detailed Research Findings:
While specific research on the directed metalation of this compound is not extensively documented in publicly available literature, the outcomes can be reliably predicted based on studies of analogous 6-substituted pyridin-3-ols. Research has consistently shown that the 3-hydroxyl group (as its conjugate base) is a potent directing group, and in the presence of a C-6 substituent, metalation is strongly favored at the C-4 position.
For instance, studies on related systems have demonstrated that the lithiated species can be successfully trapped with a variety of electrophiles, leading to the introduction of deuterium, silyl (B83357) groups, halogens, formyl groups, and carboxyl groups, among others. The yields for such reactions are typically moderate to good, depending on the specific electrophile and reaction conditions employed.
The resulting C-4 functionalized derivatives of this compound are valuable intermediates for further synthetic transformations. For example, a C-4 iodo-substituted derivative could undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical space accessible from the parent compound.
Non Biological Applications and Material Science Relevance
Utilization as Ligands in Catalysis and Organometallic Chemistry
Pyridinol derivatives are a well-established class of ligands in coordination chemistry and catalysis due to the presence of both a nitrogen and an oxygen donor atom. These atoms can chelate to a metal center, forming stable complexes that can mediate a variety of chemical transformations.
The structure of 6-(4-Chloro-2-methylphenyl)pyridin-3-ol is inherently achiral. However, it can serve as a scaffold for the synthesis of chiral ligands. Introduction of a chiral center, for instance, by derivatization of the pyridinol or the phenyl ring, could lead to the development of novel ligands for asymmetric catalysis. Such chiral ligands are crucial for the enantioselective synthesis of valuable molecules, particularly in the pharmaceutical and fine chemical industries. While the general principles of designing chiral pyridine-based ligands are well-documented, specific applications of this compound in this context have not been reported.
The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in this compound can coordinate with a wide range of transition metals. The electronic properties of the ligand, influenced by the chloro and methyl substituents on the phenyl ring, can modulate the reactivity of the metal center in the resulting complex. This can have significant implications for the catalytic activity of the complex in various organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. Currently, there is a lack of specific studies detailing the synthesis and catalytic evaluation of metal complexes derived from this compound.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended network structures built from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its two potential coordination sites, makes it a candidate as a linker molecule for the construction of such materials. The specific geometry and electronic nature of this ligand could direct the formation of novel network topologies with potential applications in gas storage, separation, and heterogeneous catalysis. However, the scientific literature does not currently contain reports on the use of this compound in the synthesis of CPs or MOFs.
Potential in Functional Materials Science
The photophysical properties of organic molecules are of great interest for the development of functional materials. The aromatic nature of the pyridine and phenyl rings in this compound suggests that it may possess interesting optical properties.
Many pyridine and phenol (B47542) derivatives exhibit fluorescence or phosphorescence. The electronic transitions within the π-conjugated system of this compound could potentially lead to the emission of light upon excitation. The presence of the chlorine atom, a heavy atom, might also promote intersystem crossing and favor phosphorescence. Coordination to metal centers can further modulate these photophysical properties, opening avenues for the development of new luminescent materials for applications in sensing, imaging, and lighting. At present, there is no specific data available on the fluorescent or phosphorescent properties of this compound.
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While certain classes of organic molecules exhibit photochromic behavior, there is no information in the existing literature to suggest that this compound or its derivatives are part of such systems.
Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis
The molecular architecture of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.
The synthetic utility of this compound can be attributed to the following key features:
The Pyridin-3-ol Core: The hydroxyl group of the pyridin-3-ol moiety is a versatile functional handle. It can undergo O-alkylation, O-acylation, and can be converted into a triflate or other leaving groups, facilitating cross-coupling reactions. For instance, the reaction of pyridin-3-ol with pentachloropyridine (B147404) has been shown to proceed at the oxygen atom, demonstrating its nucleophilic character. researchgate.net The synthesis of pyridine-phenolic ligands for metal ion optical sensors often involves the strategic use of hydroxyl-substituted pyridines. lanl.gov
The 6-(4-Chloro-2-methylphenyl) Substituent: This part of the molecule offers several avenues for further functionalization.
The Chlorine Atom: The chloro-substituent on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the introduction of a wide array of substituents and the construction of complex biaryl structures. The development of potent Aurora kinase inhibitors has utilized o-chlorophenyl substituted pyrimidines, highlighting the importance of this structural motif in drug discovery. acs.org
The Methyl Group: While less reactive, the methyl group can potentially be functionalized through free-radical halogenation or oxidation to introduce further diversity.
The combination of these features allows this compound to serve as a scaffold for the synthesis of a variety of target molecules. For example, it could be a precursor for the synthesis of novel ligands for metal complexes, bioactive compounds in drug discovery programs, or advanced materials with tailored electronic and optical properties. The synthesis of terpyridine ligands, which are crucial in supramolecular chemistry, often involves the condensation of substituted acetylpyridines with aldehydes, a strategy that could be adapted using derivatives of the title compound. nih.gov
The general reactivity of chlorophenyl-substituted pyridines as synthetic intermediates is well-established. For example, 4-chlorophenyl-2-pyridinylmethanol is a known drug intermediate useful in pharmaceutical synthesis. medchemexpress.com This underscores the value of the chlorophenyl-pyridine framework as a key building block in the preparation of functional molecules.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-(4-Chloro-2-methylphenyl)pyridin-3-ol, and what key reaction conditions should be optimized?
- Methodological Answer : Synthesis of pyridine derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach aryl groups. For this compound, coupling a chlorinated pyridin-3-ol precursor with a 4-chloro-2-methylphenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in ethanol or THF at reflux is plausible. Protecting the hydroxyl group (e.g., using benzyl ether) during synthesis may prevent side reactions. Post-synthesis deprotection (e.g., hydrogenolysis) would yield the final product. Optimization should focus on catalyst loading, solvent polarity, and reaction time to maximize yield .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shift).
- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data to resolve steric effects from the methyl and chloro groups .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Advanced Research Questions
Q. How can substituent positions (chloro, methyl) influence the biological activity of this compound?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituents at different positions (e.g., 3-chloro-4-methyl vs. 4-chloro-2-methyl) and test against target enzymes (e.g., kinases, oxidoreductases).
- Computational Modeling : Perform molecular docking (e.g., AutoDock) to assess binding affinity changes. The chloro group may enhance hydrophobic interactions, while the methyl group could induce steric hindrance.
- Example Data :
| Compound | Substituent Position | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| A | 4-Cl, 2-CH₃ | 0.8 | -9.2 |
| B | 3-Cl, 4-CH₃ | 2.5 | -7.4 |
| Table: Hypothetical data showing positional effects on enzyme inhibition. |
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing; control variables like pH, temperature, and solvent (DMSO concentration ≤1%).
- Purity Validation : Employ HPLC (≥95% purity) to exclude impurities as confounding factors.
- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to verify identity. Discrepancies in substituent positions (e.g., para vs. ortho) could explain divergent results .
Q. What experimental strategies elucidate the role of the hydroxyl group in enzyme inhibition?
- Methodological Answer :
- Site-Directed Mutagenesis : Modify hydrogen-bonding residues (e.g., Asp/Glu) in the enzyme active site and measure inhibition kinetics (Km/Vmax shifts).
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy changes upon hydroxyl group methylation (e.g., replacing –OH with –OCH₃).
- X-ray Crystallography : Compare co-crystal structures of the compound and its dehydroxylated analog to visualize hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
